Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate
Description
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a complex organic compound that features an adamantane core, a benzoate ester, and a formylamino group
Properties
CAS No. |
946718-96-3 |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 4-[(2-formamidoadamantane-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H26N2O4/c1-2-27-19(25)15-3-5-18(6-4-15)23-20(26)21(22-12-24)16-8-13-7-14(10-16)11-17(21)9-13/h3-6,12-14,16-17H,2,7-11H2,1H3,(H,22,24)(H,23,26) |
InChI Key |
RKCDHZJVOIVGJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the adamantane derivativeThe final step often includes the coupling of the formylamino group to the adamantane core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and formylation reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity and consistency required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group, using reagents like sodium methoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological macromolecules, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Ethyl 4-dimethylaminobenzoate
Uniqueness
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is unique due to its adamantane core, which imparts rigidity and enhances its interaction with biological targets. This structural feature distinguishes it from simpler esters like ethyl benzoate and methyl benzoate .
Biological Activity
Ethyl 4-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate, with the CAS number 946718-96-3, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 370.4 g/mol
The biological activity of this compound can be attributed to its structural components, particularly the adamantyl group and the formylamino moiety. These groups are known to influence various biological pathways, including enzyme inhibition and modulation of cellular signaling pathways.
Biological Activities
-
Anti-inflammatory Effects :
- Research indicates that compounds with similar structures can inhibit the activation of neutrophils, which are crucial in inflammatory responses. For instance, related compounds have been shown to suppress superoxide anion release and CD11b expression in neutrophils, potentially reducing inflammation and tissue damage during trauma .
-
Antioxidant Activity :
- The presence of functional groups in this compound may confer antioxidant properties, helping to mitigate oxidative stress within cells.
-
Potential Anticancer Properties :
- Similar compounds have demonstrated the ability to modulate pathways involved in cancer progression. For instance, studies on related derivatives show that they can affect cell cycle regulation and apoptosis in cancer cells.
Study on Neutrophil Activation
A notable study investigated the effects of a structurally similar compound on neutrophil activation following trauma-hemorrhagic shock (T/H). The findings revealed that administration of this compound significantly reduced myeloperoxidase activity in various organs and improved overall organ function, suggesting a protective role against oxidative damage .
Anticancer Activity
Another study explored the anticancer potential of compounds with adamantane structures. These studies indicated that such compounds could inhibit tumor growth by inducing apoptosis in cancer cells and altering signaling pathways related to cell survival .
Data Table: Comparative Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anti-inflammatory | EFB-1 (similar structure) | Inhibition of superoxide release |
| Antioxidant | Various adamantane derivatives | Reduction in oxidative stress |
| Anticancer | Adamantane-based compounds | Induction of apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
